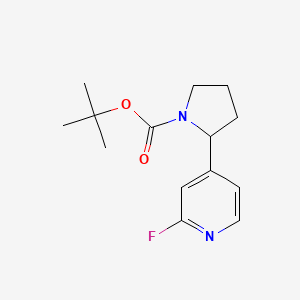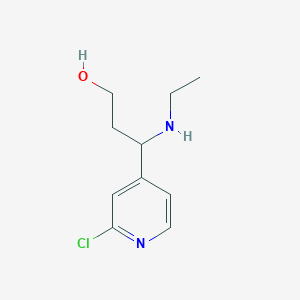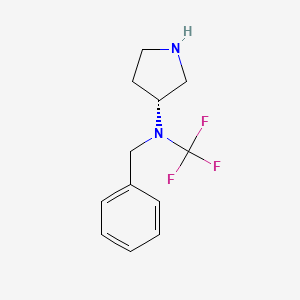![molecular formula C14H12Cl2Se2 B13962802 Bis[(4-chlorophenyl)methyl]diselane CAS No. 56344-11-7](/img/structure/B13962802.png)
Bis[(4-chlorophenyl)methyl]diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(4-chlorophenyl)methyl]diselane is an organoselenium compound that has garnered significant interest due to its unique properties and potential applications in various fields of science. This compound is characterized by the presence of selenium atoms, which impart distinct chemical and biological properties. The compound’s molecular structure consists of two 4-chlorophenyl groups attached to a central diselane unit, making it a valuable reagent in organic synthesis and a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis[(4-chlorophenyl)methyl]diselane can be synthesized through several methods. One common approach involves the reduction of 1,2-bis(bis(4-chlorophenyl)methyl)diselane with sodium borohydride to generate the selenide anion . This method is advantageous due to its mild reaction conditions and high yield. Another method involves the oxidation of 4-chlorophenylthiol, which provides an alternative route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. Industrial production typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(4-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and other selenium-containing species.
Reduction: Reduction reactions often involve the use of sodium borohydride, leading to the formation of selenide anions.
Substitution: The compound can participate in substitution reactions with organic halides to form new organoselenium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium borohydride, organic halides, and various oxidizing agents. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions involving this compound include selenides, selenoxides, and other organoselenium derivatives
Applications De Recherche Scientifique
Bis[(4-chlorophenyl)methyl]diselane has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of bis[(4-chlorophenyl)methyl]diselane involves its interaction with molecular targets and pathways in biological systems. The compound’s selenium atoms play a crucial role in its reactivity and biological activity. Selenium can participate in redox reactions, influencing cellular processes and providing antioxidant protection. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(p-chlorophenyl) diselenide: This compound shares structural similarities with bis[(4-chlorophenyl)methyl]diselane and exhibits similar chemical properties.
Diphenyl diselenide: Another related compound, diphenyl diselenide, is widely studied for its antioxidant and biological activities.
Bis(2-pyridyl) diselenide:
Uniqueness
This compound is unique due to its specific structural features and the presence of 4-chlorophenyl groups. These characteristics impart distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56344-11-7 |
|---|---|
Formule moléculaire |
C14H12Cl2Se2 |
Poids moléculaire |
409.1 g/mol |
Nom IUPAC |
1-chloro-4-[[(4-chlorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12Cl2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
Clé InChI |
OQHKLTZDVVSTAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


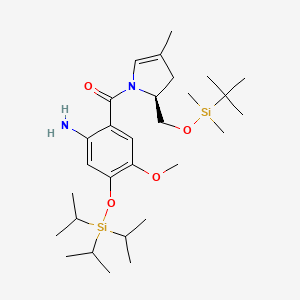


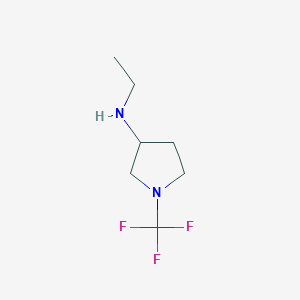
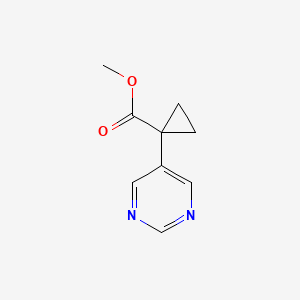
![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)

